molecular formula C34H31N3O5S B11621950 ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11621950
M. Wt: 593.7 g/mol
InChI Key: PRABZCGCKZQLCG-UHFFFAOYSA-N
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Description

Ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyrrole and pyrimidine moieties. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as:

    This compound: This compound shares a similar core structure but differs in the substituents attached to the benzothiophene ring.

    This compound: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C34H31N3O5S

Molecular Weight

593.7 g/mol

IUPAC Name

ethyl 2-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyl-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C34H31N3O5S/c1-4-42-33(40)29-26-17-11-12-18-28(26)43-32(29)35-21(2)19-23(22(35)3)20-27-30(38)36(24-13-7-5-8-14-24)34(41)37(31(27)39)25-15-9-6-10-16-25/h5-10,13-16,19-20H,4,11-12,17-18H2,1-3H3

InChI Key

PRABZCGCKZQLCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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